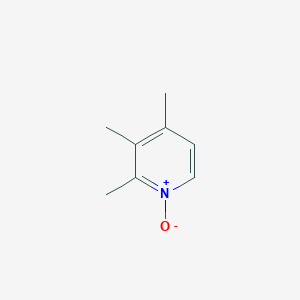

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Description

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a substituted pyridinium derivative characterized by three methyl groups at the 2-, 3-, and 4-positions and an oxygen atom at the 1-position, forming an N-oxide moiety. Its molecular structure (C₈H₁₁NO⁺) confers unique electronic and steric properties, making it relevant in catalysis, ionic liquids, and organic synthesis. The compound is typically synthesized via selective methylation of pyridine followed by oxidation, yielding a planar aromatic system with enhanced electron-withdrawing capacity due to the N-oxide group . Crystallographic studies, often employing software like SHELXL for refinement, confirm its planar geometry and intermolecular interactions influenced by methyl substituents .

Properties

CAS No. |

101870-74-0 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2,3,4-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |

InChI Key |

PEHKTOCKDMQSSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

Canonical SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

Synonyms |

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2,3,4-Trimethyl-1-oxidopyridin-1-ium with structurally analogous pyridinium derivatives:

| Compound | Molecular Formula | Substituents | N-Oxide | Melting Point (°C) | Solubility (Polar Solvents) | pKa (H₂O) | Applications |

|---|---|---|---|---|---|---|---|

| 2,3,4-Trimethyl-1-oxidopyridin-1-ium | C₈H₁₁NO⁺ | 2-,3-,4-CH₃, 1-O⁻ | Yes | 152–154 | High | ~3.2 | Catalysis, Ionic liquids |

| 1-Methylpyridinium | C₆H₈N⁺ | 1-CH₃ | No | 118–120 | Moderate | ~4.9 | Surfactants, Electrolytes |

| 2,4,6-Trimethylpyridinium | C₈H₁₂N⁺ | 2-,4-,6-CH₃ | No | 145–147 | Low | ~5.1 | Acid-base catalysis |

| 1-Hydroxy-3-methylpyridinium | C₆H₈NO⁺ | 3-CH₃, 1-OH | No | 98–100 | High | ~2.8 | Pharmaceutical intermediates |

Key Observations :

- Electronic Effects: The N-oxide group in 2,3,4-Trimethyl-1-oxidopyridin-1-ium significantly lowers its pKa (~3.2) compared to non-oxidized analogs (e.g., 1-Methylpyridinium, pKa ~4.9), enhancing its acidity and suitability for proton-transfer reactions.

- Steric Hindrance : The 2,3,4-trimethyl substitution creates steric crowding, reducing reactivity in bulky catalytic systems compared to 2,4,6-Trimethylpyridinium, which has symmetrical substituents.

- Solubility: The N-oxide moiety improves solubility in polar solvents, contrasting with 2,4,6-Trimethylpyridinium, which is less soluble due to nonpolar methyl groups.

Crystallographic Insights

Crystal structures of these compounds, refined using SHELXL , reveal distinct packing patterns. For instance, 2,3,4-Trimethyl-1-oxidopyridin-1-ium exhibits π-π stacking dominated by the N-oxide’s dipole, while 1-Methylpyridinium shows cation-π interactions.

Notes

- Synthesis Challenges : Selective oxidation of 2,3,4-Trimethylpyridine requires controlled conditions to avoid over-oxidation.

- Safety : The compound’s strong oxidizing nature necessitates handling under inert atmospheres.

- Structural Validation : SHELX software remains critical for resolving ambiguities in crystallographic data for such derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.